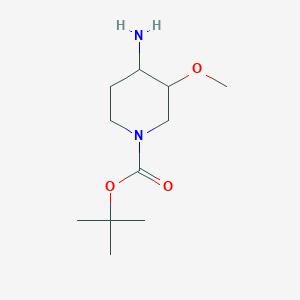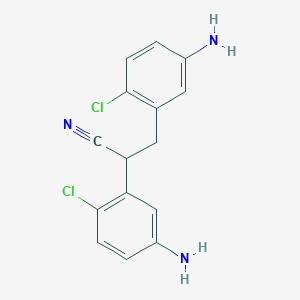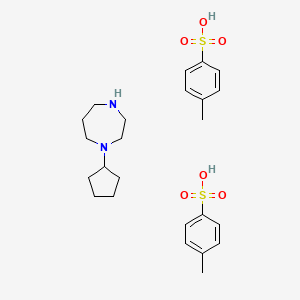
5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine
Overview
Description
The compound “5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine” is a complex organic molecule that contains several interesting functional groups. It has a thiazole ring, which is a type of heterocyclic aromatic compound that contains both sulfur and nitrogen in the ring. Attached to this thiazole ring is a thiophene ring, another type of aromatic compound that contains a sulfur atom . Both of these rings are substituted with methyl groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiophene and thiazole rings, followed by the introduction of the methyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The presence of the thiazole and thiophene rings in the molecule suggests that it would have interesting electronic properties. These types of rings are often found in compounds with strong absorption in the UV-visible region of the spectrum, which could make this compound useful in dye or pigment applications .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the thiazole and thiophene rings, as well as the amine and methyl groups, would likely influence its properties. For example, the compound might have strong absorption in the UV-visible region of the spectrum due to the conjugated system of the thiazole and thiophene rings .Scientific Research Applications
Optoelectronic Devices
The compound’s structural components, particularly the thiophene moiety, are integral in the synthesis of covalent organic frameworks (COFs) . These frameworks are used in optoelectronic devices due to their ability to act as light harvesters, semiconductors, and redox centers. The modular nature of COFs allows for the integration of various functional groups, making them suitable for applications such as sensors, photocatalysts, solar-harvesting devices, and light-emitting diodes.
Medicinal Chemistry
Thiophene derivatives, including those similar to the compound , have shown a wide range of therapeutic properties . They are utilized in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer activities. The versatility of thiophene compounds in medicinal chemistry is due to their effectiveness in biological and physiological functions.
Supercapacitors and Battery Materials
The thiophene and thiazole groups within the compound provide a basis for creating materials used in energy storage devices . These groups can be incorporated into COFs that serve as supercapacitors and battery materials, offering high energy density and stability.
Anti-Atherosclerotic Agents
Specific thiophene derivatives are used in synthesizing anti-atherosclerotic agents . These agents play a significant role in preventing and treating atherosclerosis, a condition characterized by the hardening and narrowing of the arteries.
Future Directions
The compound “5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine” could be of interest for future research, given its complex structure and the presence of functional groups that are often found in biologically active compounds. Potential areas of study could include its synthesis, its physical and chemical properties, and its potential biological activity .
properties
IUPAC Name |
5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-5-3-4-7(12-5)8-6(2)13-9(10)11-8/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDYEAHQCXLQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(SC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)
![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)
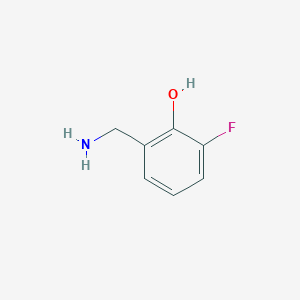
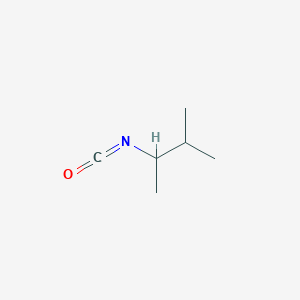

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione](/img/structure/B1373386.png)

![5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1373389.png)
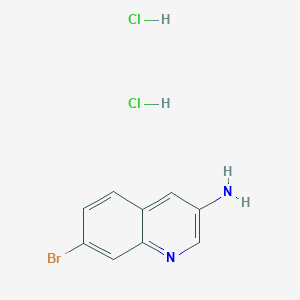
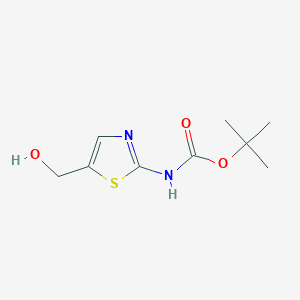
![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)
